Ames Mutagenicity: Non-Mutagenic Versus the Carcinogenic Non-Sulfonated Parent 4-Aminobiphenyl
In a landmark study on carcinogen deactivation by molecular modification, Ashby et al. (1982) directly compared 4-aminobiphenyl-4′-sulfonic acid (the target compound) with its non-sulfonated parent, 4-aminobiphenyl, in the Salmonella typhimurium mutation assay (Ames test). 4-Aminobiphenyl is a confirmed human carcinogen and potent mutagen. The sulfonic acid derivative was synthesised and tested under identical conditions [1].
| Evidence Dimension | Mutagenicity in Salmonella typhimurium Ames assay |
|---|---|
| Target Compound Data | Non-mutagenic (no mutagenic activity detected) in the Salmonella mutation assay |
| Comparator Or Baseline | 4-Aminobiphenyl (CAS 92-67-1): Mutagenic under identical assay conditions |
| Quantified Difference | Qualitative binary: mutagenic vs. non-mutagenic. The study further showed that 3,5-dimethyl-4-aminobiphenyl remained approximately as mutagenic as 4-aminobiphenyl, while 3,3′,5,5′-tetramethylbenzidine was non-carcinogenic/non-mutagenic—indicating the sulfonic acid deactivation is not a general steric phenomenon [1]. |
| Conditions | Salmonella typhimurium mutation assay (Ames test); tested under conditions where 4-aminobiphenyl was mutagenic. |
Why This Matters
For any application involving human contact (textile dyes, research reagents, pharmaceutical intermediates), the non-mutagenic profile of CAS 3365-89-7 eliminates the genotoxicity liability inherent to the non-sulfonated 4-aminobiphenyl scaffold, directly impacting safety compliance, waste handling, and regulatory acceptance.
- [1] J. Ashby, P. A. Lefevre, R. D. Callander, and B. Burlinson, "Evaluation of two suggested methods of deactivating organic carcinogens by molecular modification," Carcinogenesis, 1982, 3(11), 1277–1282. DOI: 10.1093/carcin/3.11.1277. PMID: 6758975. View Source
